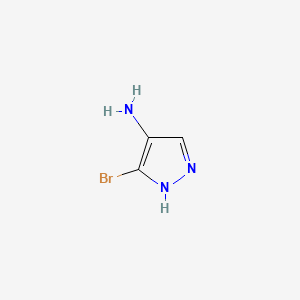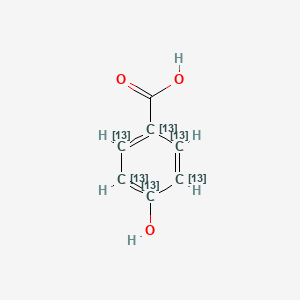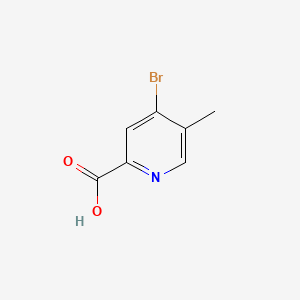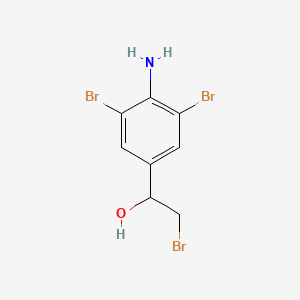![molecular formula C7H9NO2 B592073 [4-(Hydroxymethyl)pyridin-3-yl]methanol CAS No. 38070-80-3](/img/structure/B592073.png)
[4-(Hydroxymethyl)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Hydroxymethyl)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C7H9NO2 . It is also known by other names such as Pyridine-3,4-diyldimethanol and [3-(hydroxymethyl)pyridin-4-yl]methanol . The compound has a molecular weight of 139.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-3,9-10H,4-5H2 . The compound has a topological polar surface area of 53.4 Ų and a complexity of 97.6 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Physical And Chemical Properties Analysis
“[4-(Hydroxymethyl)pyridin-3-yl]methanol” has a molecular weight of 139.15 g/mol . It has an exact mass of 139.063328530 g/mol and a monoisotopic mass of 139.063328530 g/mol . The compound has a topological polar surface area of 53.4 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 2 rotatable bonds .Scientific Research Applications
Drug Discovery
[4-(Hydroxymethyl)pyridin-3-yl]methanol: is a compound that plays a significant role in the field of drug discovery. Its pyridine scaffold is a common feature in many biologically active compounds due to its ability to interact with various biological targets . The hydroxymethyl group offers a site for further chemical modification, allowing researchers to synthesize a wide range of derivatives with potential therapeutic effects. This versatility makes it a valuable starting point for the development of new medications.
Organic Synthesis
In organic chemistry, [4-(Hydroxymethyl)pyridin-3-yl]methanol serves as a versatile intermediate for the synthesis of complex molecules . Its structure is amenable to various chemical reactions, making it an essential building block for constructing larger, more complex organic compounds. This includes the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.
Material Science
The pyridine moiety of [4-(Hydroxymethyl)pyridin-3-yl]methanol is also utilized in material science, particularly in the design of metal-organic frameworks (MOFs) . MOFs are structures composed of metal ions coordinated to organic ligands, forming a porous matrix. This compound can act as a linker in MOFs, contributing to the framework’s stability and functionality, which is essential for applications like gas storage, catalysis, and drug delivery.
Photodynamic Therapy
Recent studies have explored the use of pyridine-based ligands in photodynamic therapy for cancer treatment . The compound’s structure allows it to be incorporated into nanoscale metal-organic frameworks that can generate reactive oxygen species when exposed to light. These species can induce cell death in cancer cells, highlighting the compound’s potential as a component in anticancer therapies.
Diagnostic Agents
The structural features of [4-(Hydroxymethyl)pyridin-3-yl]methanol make it suitable for developing diagnostic agents . When incorporated into MOFs or other nanoscale materials, it can enhance the contrast in imaging techniques or be used to detect specific biomolecules, aiding in the diagnosis of diseases.
Safety and Hazards
properties
IUPAC Name |
[3-(hydroxymethyl)pyridin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-3,9-10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBHUUYYDVWYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314275 |
Source


|
| Record name | 3,4-Pyridinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38070-80-3 |
Source


|
| Record name | 3,4-Pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38070-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Pyridinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)

![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)


![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)




![Methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B592009.png)

